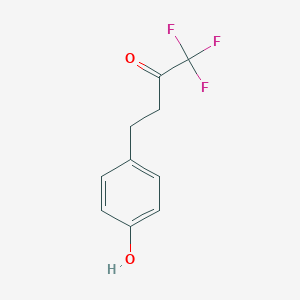
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Cat. No. B052263
Key on ui cas rn:
117896-99-8
M. Wt: 218.17 g/mol
InChI Key: AGHAHUKOERNMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05208143
Procedure details


A 100 mL round bottom flask, fitted with reflux condenser, magnetic stirrer and argon inlet was charged with 2.05 g (6.7 mmol) of ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate (I), 20 mL of 31% (w/v) hydrogen bromide in acetic acid, and 10 mL of water. This mixture was heated overnight at 120° C., cooled, concentrated under reduced pressure and partitioned between dichloromethane and water. The organic layer was extracted sequentially with aqueous bisulfite, and saturated sodium bicarbonate, and then dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The crude reaction mixture was chromatographed on a 50 mm×300 mm silica gel column with ethyl acetate/hexane (50/50). Similar fractions were combined and the solvent was removed under reduced pressure to yield 600 mg (41%) as a clear oil. NMR(CDC13): 2.95(m,4H), 5.40(bs, 1H), 6.93(dd,4H) J=4, 60 Hz.
Name
ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate
Quantity
2.05 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][CH:8]([C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])C(OCC)=O)=[CH:5][CH:4]=1.Br.O>C(O)(=O)C>[F:16][C:15]([F:17])([F:18])[C:14](=[O:19])[CH2:8][CH2:7][C:6]1[CH:20]=[CH:21][C:3]([OH:2])=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
ethyl 2-(4-methoxybenzyl)-3-oxo-4,4,4-trifluorobutanoate
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100 mL round bottom flask, fitted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, magnetic stirrer and argon inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between dichloromethane and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted sequentially with aqueous bisulfite, and saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on a 50 mm×300 mm silica gel column with ethyl acetate/hexane (50/50)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 600 mg (41%) as a clear oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
